1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole

Antifungal drug discovery CYP51 inhibition Candida albicans

The compound 1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole (CAS 1282517-60-5) is a fluorinated phenyl-triazole heterocycle that serves as a critical pharmacophoric building block in the design of next-generation antifungal agents. This scaffold features a 1,2,4-triazole ring directly N-linked to a 2,4-difluorophenyl group, a substitution pattern that enables coordination to the heme iron of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) while the difluorophenyl moiety engages hydrophobic binding clefts.

Molecular Formula C8H5F2N3
Molecular Weight 181.14 g/mol
CAS No. 1282517-60-5
Cat. No. B3096447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole
CAS1282517-60-5
Molecular FormulaC8H5F2N3
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N2C=NC=N2
InChIInChI=1S/C8H5F2N3/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H
InChIKeyIBNUNAUYUOQRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Difluoro-phenyl)-1H-[1,2,4]triazole (CAS 1282517-60-5): Core Scaffold Overview for Antifungal Drug Discovery & Chemical Biology Procurement


The compound 1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole (CAS 1282517-60-5) is a fluorinated phenyl-triazole heterocycle that serves as a critical pharmacophoric building block in the design of next-generation antifungal agents [1]. This scaffold features a 1,2,4-triazole ring directly N-linked to a 2,4-difluorophenyl group, a substitution pattern that enables coordination to the heme iron of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) while the difluorophenyl moiety engages hydrophobic binding clefts . The compound is a key synthetic intermediate and structural progenitor for numerous fluconazole analog series, including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which have demonstrated significantly enhanced in vitro potency against clinically relevant fungal pathogens relative to the first-generation triazole fluconazole [2].

Why 1-(2,4-Difluoro-phenyl)-1H-[1,2,4]triazole Cannot Be Substituted with Unmodified Triazole or Non-Fluorinated Analogs in CYP51-Targeted Research


Procurement decisions for triazole-based antifungal research cannot rely on generic substitution with unsubstituted 1,2,4-triazole or non-fluorinated phenyl-triazole analogs due to profound differences in target engagement and potency. Molecular docking studies reveal that the 2,4-difluorophenyl group occupies a specific hydrophobic cleft within the CYP51 active site, while the triazole N-4 nitrogen coordinates directly to the heme iron [1]. The fluorine substituents at the 2 and 4 positions enhance binding affinity through electron-withdrawing effects that are absent in non-fluorinated congeners . Consequently, compounds derived from this scaffold demonstrate up to 128-fold higher antifungal activity against Candida albicans compared to fluconazole, a difference attributable to optimized hydrophobic and electronic complementarity with the enzyme binding pocket [2]. Substituting this scaffold with an unadorned triazole or a non-fluorinated phenyl-triazole would eliminate these critical binding interactions, rendering any comparative structure-activity relationship (SAR) analysis invalid and potentially yielding false-negative results in target validation studies.

Quantitative Differentiation Guide: 1-(2,4-Difluoro-phenyl)-1H-[1,2,4]triazole-Derived Scaffolds vs. Clinical Triazole Antifungals


MIC80 Comparison: 1-(2,4-Difluorophenyl)-Triazole Derivatives vs. Fluconazole Against Candida albicans

Derivatives of 1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole, specifically 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (compounds 1a, 1b, and 2b), exhibited an MIC80 value of 0.0039 µg/mL against Candida albicans in vitro. This represents a 128-fold increase in potency compared to fluconazole [1]. The same study reported that compounds 1a, 1b, and 1g demonstrated MIC values 64-fold lower than fluconazole against Microsporum gypseum [1].

Antifungal drug discovery CYP51 inhibition Candida albicans MIC80

Activity Against Candida parapsilosis: Piperazine-Linked Derivatives Outperform Voriconazole and Fluconazole

In a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols, compounds 3, 6, and 7 demonstrated higher activity against Candida parapsilosis than all five positive controls tested, including voriconazole and fluconazole [1]. Additionally, compounds 3, 6-8, 28, 29, and 32 exhibited MIC values against C. albicans equivalent to voriconazole (MIC = 0.0152 µg/mL) [1].

Candida parapsilosis Voriconazole Piperazine derivatives CYP51 inhibition

Sulfide Derivatives Show Markedly Superior Activity to Fluconazole and Ketoconazole Across Multiple Fungal Species

A comparative study of 23 novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols divided into sulfide and sulfone classes revealed that compounds IVe, IVf, IVi, and IVj (sulfide derivatives) exhibited antifungal activity equal or superior to ketoconazole and markedly superior to fluconazole against six common pathogenic fungi, including Microsporum lanosum, Cryptococcus neoformans, and Candida albicans [1]. In contrast, the sulfone derivatives showed lower antifungal activity, establishing a clear SAR preference for sulfide-containing side chains [1].

Sulfide derivatives Ketoconazole Broad-spectrum antifungal SAR

Consistent Potency Enhancement Across Diverse Triazole Derivative Series: Class-Level Superiority Over Fluconazole

Across multiple independent studies, derivatives bearing the 1-(2,4-difluorophenyl)-1H-1,2,4-triazole scaffold consistently demonstrate enhanced in vitro antifungal activity relative to fluconazole. Sun et al. (2007) reported that all tested compounds in a 4-substituted phenyl-piperazine series showed higher activity against C. albicans than fluconazole [1]. Dan et al. (2009) found that compounds 3c, 3d, 7a, 7b, and 7c exhibited more potent antifungal activities against nearly all fungi tested (except A. fumigatus) than fluconazole . Chai et al. (2009) confirmed that compounds 1a-n displayed higher activity against nearly all fungi tested except A. fumigatus than fluconazole [2].

Fluconazole analogs Class-level inference CYP51 docking Antifungal lead optimization

Optimal Procurement and Application Scenarios for 1-(2,4-Difluoro-phenyl)-1H-[1,2,4]triazole (CAS 1282517-60-5)


Lead Optimization in Antifungal Drug Discovery Targeting Fluconazole-Resistant Candida Species

Procure 1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole as a core scaffold for synthesizing novel 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol derivatives. Based on quantitative evidence showing up to 128-fold improvement in MIC80 against Candida albicans relative to fluconazole [1], and superior activity against Candida parapsilosis compared to voriconazole [2], this scaffold is ideally suited for SAR campaigns aimed at overcoming azole resistance mechanisms in clinically challenging Candida infections.

Computational Chemistry and Structure-Based Drug Design (SBDD) of CYP51 Inhibitors

Use this compound as a validated starting point for molecular docking and dynamics simulations targeting fungal CYP51. Computational studies confirm that the 2,4-difluorophenyl group occupies a specific hydrophobic cleft while the triazole N-4 coordinates the heme iron . The scaffold's well-characterized binding mode, supported by experimental MIC data [1][2][3], makes it a reliable template for virtual screening and de novo design of next-generation antifungal agents with optimized binding kinetics and selectivity profiles.

Medicinal Chemistry SAR Studies of Triazole Side Chain Modifications

Employ this scaffold to systematically explore the impact of 3-position substituents on antifungal potency and spectrum. Comparative data demonstrate that sulfide derivatives (e.g., compounds IVe, IVf, IVi, IVj) exhibit markedly superior activity to fluconazole and ketoconazole, whereas sulfone derivatives show diminished activity [3]. This clear SAR differentiation guides the rational design of libraries focused on sulfide, piperazine, and N-isopropyl-N-substituted amino side chains [1][2], accelerating the identification of preclinical candidates with broad-spectrum efficacy.

Chemical Biology Tool Compound Synthesis for Fungal CYP51 Target Validation

Synthesize probe molecules derived from this scaffold for use in fungal CYP51 target engagement and resistance mechanism studies. The availability of derivatives with MIC values equivalent to voriconazole (0.0152 µg/mL) [2] and those with activity spanning multiple pathogenic species [3] provides a toolkit for dissecting species-specific differences in CYP51 binding and validating target vulnerability in azole-resistant clinical isolates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.